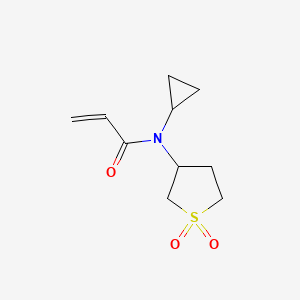
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide, also known as CPDD, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPDD is a cyclic amide that is structurally similar to a class of compounds called thiolactones, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide is believed to inhibit the activity of thiolactone-containing enzymes by covalently modifying a conserved cysteine residue in the active site of the enzyme. This modification disrupts the normal function of the enzyme and leads to a loss of activity. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to be highly selective for thiolactone-containing enzymes and does not affect the activity of other enzymes that do not contain thiolactones.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects in various cell types and organisms. In bacterial cells, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to inhibit the activity of thiolactone-containing enzymes involved in bacterial virulence, leading to a decrease in bacterial pathogenicity. In mammalian cells, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to induce the unfolded protein response, a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum.
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has several advantages for use in lab experiments. It is a highly selective inhibitor of thiolactone-containing enzymes, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide also has some limitations. It can be difficult to use in certain experimental systems due to its low solubility in aqueous solutions. In addition, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide can be toxic to cells at high concentrations, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide. One area of interest is the development of new antibiotics that target thiolactone-containing proteins in bacterial cells. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to be a promising lead compound for this purpose, and further studies are needed to optimize its activity and selectivity. Another area of interest is the role of thiolactone-containing proteins in human diseases such as cancer and neurodegenerative disorders. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide may be a valuable tool for investigating these diseases and developing new therapies. Finally, there is a need for further studies on the biochemical and physiological effects of N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide in different cell types and organisms to fully understand its potential uses and limitations.
Synthesemethoden
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of cyclopropylamine with 3,3-dimethyl-2-oxothiolane-4-carboxylic acid followed by dehydration using phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been studied for its potential use as a chemical probe to investigate the role of thiolactone-containing proteins in various biological processes. Thiolactones are known to play important roles in protein folding, stabilization, and degradation, and N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to selectively inhibit the activity of thiolactone-containing enzymes in vitro. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has also been used to study the role of thiolactone-containing proteins in bacterial virulence and to develop new antibiotics that target these proteins.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-2-10(12)11(8-3-4-8)9-5-6-15(13,14)7-9/h2,8-9H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCSNGNSZXDDKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(C1CC1)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


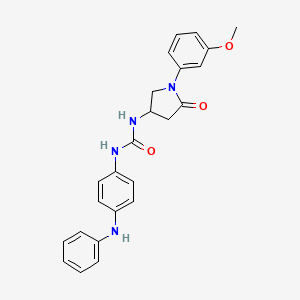
![3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416778.png)
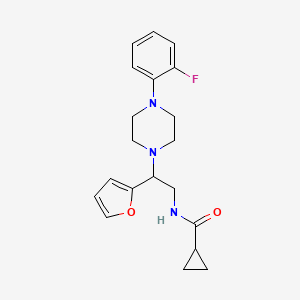
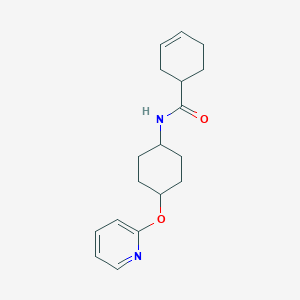
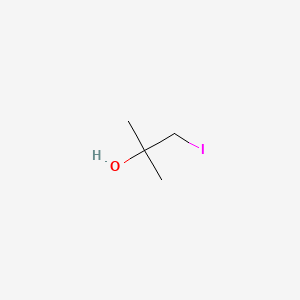
![N-(2-chlorobenzyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide](/img/structure/B2416786.png)
![7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416787.png)
![1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B2416788.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2416789.png)
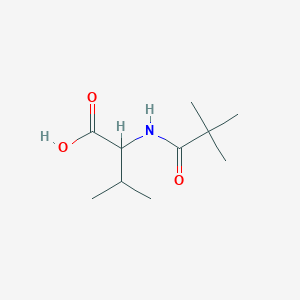
![3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2416793.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2416795.png)
![4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide](/img/structure/B2416796.png)